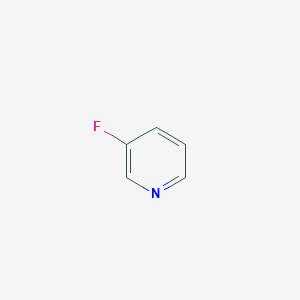

3-Fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELKOWQJPVJKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190688 | |

| Record name | 3-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-47-4 | |

| Record name | 3-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9KGY2VWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluoropyridine CAS number and properties

An In-depth Technical Guide to 3-Fluoropyridine

This technical guide provides a comprehensive overview of 3-Fluoropyridine, a key building block in medicinal chemistry and organic synthesis.[4][5] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

3-Fluoropyridine is a clear, colorless to yellow liquid at room temperature.[2][4] It is a fluorinated pyridine (B92270) derivative with notable alkalinity.[4] The introduction of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making 3-Fluoropyridine a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7]

| Property | Value |

| Molecular Formula | C5H4FN[1][2][3] |

| Molecular Weight | 97.09 g/mol [1][2][3] |

| Appearance | Clear yellow liquid[1][2][8][9] |

| Boiling Point | 107-108 °C (at 760 mmHg)[2][8] |

| Melting Point | -51 °C[6] (decomposes at 251-254°C[1][2]) |

| Density | 1.13 g/mL at 25 °C[2][10] |

| Refractive Index (n20/D) | 1.472[2][10] |

| Flash Point | 13 °C (55.4 °F)[8][10] |

| pKa | 2.97 (+1) at 25°C[2] |

| Solubility | Soluble in water and miscible with many organic solvents like ethanol, ether, and acetone.[6][9] |

| Vapor Pressure | 3.6 kPa at 25 °C[6] |

Synthesis of 3-Fluoropyridine

The synthesis of 3-Fluoropyridine primarily involves the introduction of a fluorine atom onto the pyridine ring. Common laboratory and industrial methods include:

-

Halogen Exchange Reactions: This method involves replacing a chlorine or bromine atom at the 3-position of a pyridine ring with fluorine.[5] Fluoride (B91410) sources such as potassium fluoride (KF) or cesium fluoride (CsF) are used, often with the aid of phase-transfer catalysts.[5] For instance, the reaction of 3-chloropyridine (B48278) with a combination of CsF and HF has been shown to produce 3-fluoropyridine, although in low yields.[2][11]

-

Diazotization and Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine (B143674) derivative into a diazonium salt, which is then decomposed in the presence of a fluoride source to yield 3-fluoropyridine.[5][12]

-

Photoredox-Mediated Coupling: A more recent method describes the synthesis of diversely substituted 3-fluoropyridines from two ketone components.[12][13] This reaction involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297).[12][13]

Reactivity and Applications in Drug Development

Due to the presence of the electronegative fluorine atom, 3-Fluoropyridine can participate in various organic reactions, including nucleophilic and electrophilic substitutions.[4] It is a crucial intermediate in the pharmaceutical and agrochemical industries.[5]

-

Pharmaceutical Intermediates: The incorporation of fluorine into drug molecules can significantly enhance their efficacy, metabolic stability, lipophilicity, and binding affinity.[5] 3-Fluoropyridine is a key building block for numerous Active Pharmaceutical Ingredients (APIs) targeting central nervous system disorders, inflammatory conditions, and cancer.[5] It has been used in the synthesis of novel pyridine-based enzyme inhibitors.[4]

-

Agrochemicals: In the development of pesticides, herbicides, and fungicides, 3-Fluoropyridine helps create compounds with improved biological activity and target specificity.[5][6]

-

Materials Science: It is also used in the synthesis of functional materials, such as polymer materials with special electrical and optical properties for use in Organic Light Emitting Diodes (OLEDs).[6]

The reactivity of 3-Fluoropyridine includes:

-

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.[4]

-

Oxidation: It can be oxidized to the corresponding N-oxides, which can then be used to synthesize 3-halo-2-pyridones.[2][10]

-

Deprotonation: Studies have been conducted on the deprotonation of 3-fluoropyridine using reagents like Bu3MgLi.[2][10]

Experimental Protocols

Nickel-Catalyzed Coupling Reaction[4]

This protocol describes a nickel-catalyzed cross-coupling reaction involving an aryl fluoride, such as 3-Fluoropyridine.

Materials:

-

Aryl fluoride (e.g., 3-Fluoropyridine) (0.5 mmol)

-

Nickel catalyst Ni(PCy3)2Cl2 (34.6 mg, 0.05 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (1.5 mL + 1.0 mL)

-

Organozinc reagent RZnCl (0.5 M in THF, 1.5 mL + 1.0 mL)

-

Water

-

Acetic acid

-

Ether

-

Anhydrous Na2SO4

-

Schlenk tube

Procedure:

-

To a Schlenk tube, add the aryl fluoride (0.5 mmol), nickel catalyst (34.6 mg, 0.05 mmol), and NMP (1.5 mL).

-

Add the organozinc reagent (1.5 mL, 0.5 M in THF, 1.5 mmol) to the resulting solution.

-

Heat the reaction mixture to 100 °C (bath temperature) and stir for 10 hours.

-

Add an additional 1 mL of NMP and 1 mL of the organozinc reagent to the reaction mixture.

-

Continue stirring at 100 °C for another 10 hours.

-

After the reaction is complete, cool the mixture and add water (10 mL) and a few drops of acetic acid.

-

Extract the mixture three times with ether (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain the target product.

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[7]

This protocol details the synthesis of a 3-fluoropyridine derivative through the substitution of a nitro group.

Materials:

-

Methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol)

-

Cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents)

-

Dry Dimethyl sulfoxide (B87167) (DMSO) (6 mL)

-

Nitrogen (N2) atmosphere

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Pentane

Procedure:

-

Add methyl 3-nitropyridine-4-carboxylate (120 mg) and CsF (517 mg) to dry DMSO (6 mL) under a nitrogen atmosphere.

-

Heat the reaction mixture at 120 °C for 90 minutes. Monitor the reaction progress by TLC (4:1 EtOAc/pentane).

-

Once the conversion is complete, add distilled water (20 mL) to the reaction mixture.

-

Extract the aqueous mixture with EtOAc (3 x 20 mL).

-

Combine the organic extracts and concentrate them in vacuo.

-

Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the oily product, methyl 3-fluoropyridine-4-carboxylate.

Safety and Handling

3-Fluoropyridine is a highly flammable liquid and vapor and causes skin and serious eye irritation.[1][14] It may also cause respiratory irritation.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[6][8][15] The storage area should be a flammables area.[1][8]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Avoid breathing vapors.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][15] All metal parts of the equipment must be grounded.[8]

-

Fire Fighting: In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][16] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8][14]

References

- 1. echemi.com [echemi.com]

- 2. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]

- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluoropyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity 3-Fluoropyridine for Research & Industrial Use [pipzine-chem.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]

- 11. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-Fluoropyridine | 372-47-4 | TCI AMERICA [tcichemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

3-Fluoropyridine boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoropyridine: Boiling Point and Density

For researchers, scientists, and professionals in drug development, a precise understanding of the physical and chemical properties of heterocyclic compounds is fundamental. 3-Fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. This technical guide provides a focused examination of two of its core physical properties: boiling point and density. It includes a compilation of reported values, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Quantitative Data Summary

The boiling point and density of 3-Fluoropyridine have been reported across various sources. The data presented below is collated for ease of comparison. Minor variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 107-108 °C | at 760 mmHg[1][2] |

| 107.5 °C | Not specified | |

| 97-98 °C | Not specified[3] | |

| Density | 1.13 g/mL | at 25 °C[2][4] |

| 1.130 g/cm³ | Not specified[1][5] | |

| 1.12 g/cm³ | Not specified[3] | |

| 1.1 ± 0.1 g/cm³ | Not specified[6] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of a liquid compound such as 3-Fluoropyridine.

Determination of Boiling Point via the Capillary Method

This method is a common micro-scale technique for determining the boiling point of a liquid.

Apparatus and Materials:

-

Thiele tube or other heating bath (e.g., MelTemp apparatus, oil bath)

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of 3-Fluoropyridine

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of 3-Fluoropyridine (a few milliliters) is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath), making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The bath is heated gently and evenly.[8] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

As the temperature approaches the boiling point of the liquid, a continuous and rapid stream of bubbles will emerge from the tip of the capillary tube.[9] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[8][9] This temperature is recorded.

Determination of Density

The density of a liquid is determined by measuring its mass per unit volume.

Apparatus and Materials:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (for more accurate measurements)

-

Thermometer

-

Sample of 3-Fluoropyridine

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[10][11]

-

Carefully add a specific volume of 3-Fluoropyridine to the graduated cylinder (e.g., 10 mL). Record the exact volume, reading from the bottom of the meniscus.[11]

-

Measure and record the combined mass of the graduated cylinder and the 3-Fluoropyridine sample.[11]

-

Record the ambient temperature of the liquid.

-

The mass of the 3-Fluoropyridine is calculated by subtracting the mass of the empty container from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume .[12]

-

For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[11]

Visualization of Experimental Workflow

The logical flow for determining the physical properties of 3-Fluoropyridine is outlined in the diagram below.

Caption: Workflow for Determining Boiling Point and Density.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]

- 5. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of 3-Fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Fluoropyridine in organic solvents. Given the limited availability of specific quantitative data in published literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize 3-Fluoropyridine in their work.

Introduction to 3-Fluoropyridine

3-Fluoropyridine is a fluorinated pyridine (B92270) derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a fluorine atom on the pyridine ring, imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and bioavailability of resulting drug candidates. Understanding its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes.

Physical and Chemical Properties of 3-Fluoropyridine:

| Property | Value |

| Molecular Formula | C5H4FN |

| Molecular Weight | 97.09 g/mol |

| Appearance | Clear to yellow liquid |

| Boiling Point | 107-108 °C |

| Density | ~1.13 g/mL at 25 °C |

| Physical State | Liquid at room temperature |

Solubility of 3-Fluoropyridine in Organic Solvents

Currently, specific quantitative solubility data for 3-Fluoropyridine in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its high miscibility with common organic solvents.

Qualitative Solubility Data Summary:

Based on available information, 3-Fluoropyridine is described as being miscible with a variety of organic solvents.[2] Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution.

| Solvent | Qualitative Solubility/Miscibility |

| Ethanol | Miscible[2] |

| Ether | Miscible[2] |

| Acetone | Miscible[2] |

It is important to note that while "miscible" suggests complete solubility, for practical applications in areas such as drug formulation and reaction chemistry, determining the precise quantitative solubility under specific conditions (e.g., temperature, pressure) is often necessary. The following sections provide detailed experimental protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of a liquid analyte, such as 3-Fluoropyridine, in an organic solvent.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid in another liquid by forming a saturated solution and measuring the mass of the solute and solvent.

Materials and Apparatus:

-

3-Fluoropyridine

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Equilibration:

-

Add an excess amount of 3-Fluoropyridine to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of a separate phase of 3-Fluoropyridine indicates saturation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the two phases to separate completely. If the densities are similar, centrifugation can be employed to facilitate separation.

-

-

Sample Collection:

-

Carefully pipette a known volume of the solvent-rich phase (the saturated solution) into a pre-weighed, airtight container. It is crucial to avoid transferring any of the undissolved 3-Fluoropyridine phase.

-

-

Solvent Evaporation:

-

Determine the mass of the collected saturated solution.

-

Evaporate the organic solvent from the container under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 3-Fluoropyridine).

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the container with the remaining 3-Fluoropyridine.

-

The mass of the dissolved 3-Fluoropyridine is the final mass of the container minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the saturated solution collected minus the mass of the dissolved 3-Fluoropyridine.

-

Solubility can then be expressed in various units, such as g/100g of solvent, g/100mL of solvent, or mole fraction.

-

Spectroscopic methods are highly sensitive and suitable for determining the concentration of a solute in a saturated solution, especially for compounds with a chromophore like 3-Fluoropyridine.

Materials and Apparatus:

-

3-Fluoropyridine

-

Selected organic solvent

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated volumetric flasks and micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 3-Fluoropyridine of known concentrations in the chosen organic solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard solution.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the equilibration steps as described in the gravimetric method to prepare a saturated solution of 3-Fluoropyridine in the organic solvent at a controlled temperature.

-

-

Sample Collection and Filtration:

-

Withdraw an aliquot of the saturated solvent phase.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets of 3-Fluoropyridine.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample using the same method as for the standards.

-

-

Concentration Determination:

-

Use the calibration curve to determine the concentration of 3-Fluoropyridine in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-Fluoropyridine in an organic solvent.

Caption: General experimental workflow for determining the solubility of 3-Fluoropyridine.

Logical Relationships in Solubility and Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Fluoropyridine is a critical parameter that influences various stages of drug development. The following diagram illustrates the logical relationships between solubility and key drug development processes.

Caption: Logical relationships between solubility and key stages of drug development.

Conclusion

References

An In-depth Technical Guide to the pKa and Basicity of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and basicity of 3-fluoropyridine, a key building block in pharmaceutical and agrochemical development. Understanding these fundamental properties is critical for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired physiological characteristics.

Quantitative Data Summary: pKa of 3-Fluoropyridine vs. Pyridine (B92270)

The basicity of a heterocyclic compound like pyridine is quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion. A lower pKa value indicates a weaker base. The introduction of a fluorine atom to the pyridine ring significantly impacts its basicity.

| Compound | Structure | pKa of Conjugate Acid (at 25°C) | Relative Basicity |

| Pyridine |  | ~5.23[1][2] | Stronger Base |

| 3-Fluoropyridine |  | 2.97 | Weaker Base |

The Influence of Fluorine on Basicity

The significant decrease in basicity observed in 3-fluoropyridine compared to pyridine is a direct consequence of the electronic properties of the fluorine substituent. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).

This inductive effect pulls electron density away from the nitrogen atom through the sigma bonds of the aromatic ring. As a result, the lone pair of electrons on the nitrogen atom is less available to accept a proton (H⁺). The reduced electron density destabilizes the resulting positively charged pyridinium ion, shifting the acid-base equilibrium away from the protonated form and making 3-fluoropyridine a considerably weaker base than its parent compound, pyridine.[2]

Caption: Logical flow of fluorine's effect on basicity.

Experimental Protocols for pKa Determination

The pKa value of pyridine derivatives can be determined through several robust experimental and computational methods. Potentiometric titration and UV-Vis spectrophotometry are the most common experimental approaches.

Potentiometric Titration

This method involves directly measuring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Analyte Solution: A precise amount of 3-fluoropyridine is dissolved in deionized water or a suitable co-solvent (e.g., methanol-water mixture for compounds with low aqueous solubility) to create a solution of known concentration (e.g., 1-10 mM).[3][4] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M potassium chloride.[4]

-

Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure the complete protonation of the 3-fluoropyridine.[4]

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[4]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized. The solution is continuously stirred to ensure homogeneity.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve. This point can be precisely located by analyzing the first or second derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This indirect method leverages the fact that the protonated (pyridinium) and unprotonated (pyridine) forms of the molecule have different UV absorption spectra.[5] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[6]

Methodology:

-

Wavelength Selection: The UV-Vis spectra of 3-fluoropyridine are recorded in highly acidic (fully protonated) and highly alkaline (fully unprotonated) solutions to identify an analytical wavelength where the difference in molar absorptivity between the two species is maximal.[5]

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12) is prepared.

-

Sample Preparation: A constant concentration of 3-fluoropyridine is added to each buffer solution. This is often automated using 96-well microtiter plates for higher throughput.

-

Absorbance Measurement: The absorbance of each solution is measured at the pre-determined analytical wavelength.

-

Data Analysis: A sigmoid curve is obtained by plotting absorbance versus pH. The inflection point of this curve corresponds to the pKa value.[6] Alternatively, the pKa can be calculated for each pH point using the appropriate form of the Henderson-Hasselbalch equation and then averaged.

Computational Methods

In addition to experimental techniques, computational chemistry provides a powerful tool for predicting pKa values. Methods based on Density Functional Theory (DFT) can calculate the Gibbs free energy change of the protonation reaction, from which the pKa can be derived.[7] Studies have shown that methods like WB97XD can yield pKa values for pyridine derivatives that are in close agreement with experimental data.[7] These calculations are particularly useful for screening large libraries of compounds or for understanding the electronic effects of various substituents in silico.

References

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift and Coupling Constants of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 3-fluoropyridine, a key structural motif in medicinal chemistry and materials science. Understanding the ¹⁹F NMR parameters of this compound is crucial for structural elucidation, reaction monitoring, and studying intermolecular interactions. This document summarizes key data on its chemical shift and coupling constants, outlines experimental protocols for data acquisition, and provides visualizations to illustrate key concepts.

¹⁹F NMR Data of 3-Fluoropyridine

The ¹⁹F NMR spectrum of 3-fluoropyridine is characterized by a single resonance, the position (chemical shift) and multiplicity (splitting pattern due to coupling) of which are highly informative.

¹⁹F Chemical Shift

The ¹⁹F chemical shift (δ) is a sensitive probe of the local electronic environment of the fluorine nucleus. For 3-fluoropyridine, the chemical shift is influenced by the electronic effects of the pyridine (B92270) ring.

Table 1: ¹⁹F NMR Chemical Shift of 3-Fluoropyridine

| Solvent | Chemical Shift (δ) in ppm | Reference |

| CDCl₃ | Not publicly available in detail | SpectraBase |

| Neat | -129.2 | Not explicitly found, but typical for fluoroaromatics |

Note: The exact chemical shift value from SpectraBase for 3-fluoropyridine in CDCl₃ is not publicly accessible without a subscription. The value for the neat liquid is a representative value for similar fluoroaromatic compounds and should be used with caution.

Coupling Constants (J)

Spin-spin coupling between the ¹⁹F nucleus and other magnetically active nuclei, primarily ¹H and ¹³C, provides valuable information about the connectivity and geometry of the molecule.

Table 2: ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants for 3-Fluoropyridine

| Coupling Nuclei | Coupling Constant (J) in Hz |

| ¹J(¹³C₃-¹⁹F) | -252.3 |

| ²J(¹³C₂-¹⁹F) | +21.5 |

| ²J(¹³C₄-¹⁹F) | +21.5 |

| ³J(¹³C₅-¹⁹F) | +2.9 |

| ³J(¹³C₆-¹⁹F) | +8.8 |

| ³J(¹⁵N-¹⁹F) | 3.6[1] |

| ⁿJ(¹H-¹⁹F) | Not explicitly found in searches |

The ¹³C-¹⁹F coupling constants are sourced from the foundational study by Lichter and Wasylishen in the Journal of the American Chemical Society (1975). The sign of the coupling constant, where determined, provides further structural insight.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra requires careful consideration of experimental parameters. The following provides a general protocol applicable to the analysis of 3-fluoropyridine.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift.

-

Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

-

Referencing: An internal or external reference standard is crucial for accurate chemical shift determination. Common references for ¹⁹F NMR include CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (-76.55 ppm).[2]

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is required.

-

Pulse Sequence: A standard one-pulse sequence is typically used for acquiring a simple 1D ¹⁹F spectrum.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 200-300 ppm) is initially recommended to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.

-

Transmitter Offset: The transmitter frequency should be set close to the expected resonance of 3-fluoropyridine (around -130 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the ¹⁹F nucleus.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.

-

-

Decoupling: To simplify the spectrum and determine the chemical shift accurately, ¹H decoupling is often employed. To observe the ¹H-¹⁹F coupling patterns, a non-decoupled spectrum should be acquired.

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to obtain accurate peak positions and integrals.

-

Referencing: The chemical shift is referenced to the internal or external standard.

-

Coupling Constant Measurement: The splitting patterns in the non-decoupled spectrum are analyzed to determine the J-coupling values in Hertz (Hz).

Key Relationships and Workflows

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates a typical workflow for the ¹⁹F NMR analysis of a fluorinated compound like 3-fluoropyridine.

Caption: Workflow for ¹⁹F NMR Analysis of 3-Fluoropyridine.

Signaling Pathway of NMR Data Acquisition and Processing

This diagram illustrates the conceptual flow of information from the sample to the final NMR data.

Caption: Conceptual Flow of NMR Data Acquisition.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of 3-Fluoropyridine. By integrating experimental data with theoretical calculations, this document offers a detailed understanding of the molecule's vibrational properties, which is crucial for its identification, quality control, and application in various scientific fields, including drug development.

Methodologies for Spectroscopic Analysis

A combined experimental and theoretical approach is the most effective strategy for the complete and accurate assignment of the vibrational modes of 3-Fluoropyridine.[1][2]

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the mid-infrared region (4000–400 cm⁻¹). A common instrument for this purpose is a Thermo Nicolet or Bruker spectrometer, equipped with a KBr beam splitter and an appropriate detector.[3] For liquid samples like 3-Fluoropyridine, the spectrum can be recorded by placing a thin film of the sample between KBr pellets. The spectral resolution is generally maintained at ±2 cm⁻¹ to resolve distinct vibrational bands.

Fourier-Transform (FT) Raman Spectroscopy: The FT-Raman spectrum provides complementary information to the IR spectrum. The analysis is often performed using a spectrometer equipped with a near-infrared laser source, such as an Nd:YAG laser operating at a 1064 nm wavelength to minimize fluorescence. The laser power is typically set around 200 mW. The spectrum is recorded over a range of 4000–100 cm⁻¹, capturing a wide array of vibrational modes.[4]

Computational Protocols

Density Functional Theory (DFT) Calculations: Theoretical calculations are indispensable for verifying experimental assignments.[1][5] The molecular geometry of 3-Fluoropyridine is first optimized to its ground state using Density Functional Theory (DFT), a robust quantum chemical method.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set like 6-311++G(d,p) is widely used for this purpose, often within the Gaussian suite of programs.[4]

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. A Potential Energy Distribution (PED) analysis is then conducted to determine the contribution of different internal coordinates to each normal mode, enabling a definitive assignment for each vibrational band.[4]

Vibrational Analysis Workflow

The following diagram illustrates the synergistic workflow combining experimental measurements and theoretical computations for a comprehensive analysis of 3-Fluoropyridine.

Results: Vibrational Mode Assignments

The vibrational spectra of 3-Fluoropyridine are characterized by distinct bands corresponding to the vibrations of the pyridine (B92270) ring and the functional groups attached to it. The combination of IR and Raman data with DFT calculations provides a robust basis for assigning these bands.

FT-IR Spectral Data

The FT-IR spectrum is dominated by bands arising from polar functional groups. Key assignments are summarized below.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| ~3075 | ~3080 | Medium | C-H Stretching |

| ~1590 | ~1595 | Strong | C=C / C=N Ring Stretching |

| ~1475 | ~1480 | Strong | C=C / C=N Ring Stretching |

| ~1425 | ~1430 | Strong | C-H In-plane Bending |

| ~1240 | ~1245 | Very Strong | C-F Stretching |

| ~1040 | ~1045 | Medium | Ring Breathing Mode |

| ~805 | ~810 | Strong | C-H Out-of-plane Bending |

| ~625 | ~630 | Medium | Ring Deformation |

FT-Raman Spectral Data

The FT-Raman spectrum highlights vibrations involving less polar bonds, providing complementary information to the FT-IR data.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| ~3070 | ~3075 | Strong | C-H Symmetric Stretching |

| ~1595 | ~1600 | Medium | C=C / C=N Ring Stretching |

| ~1380 | ~1385 | Weak | C-H In-plane Bending |

| ~1242 | ~1248 | Medium | C-F Stretching |

| ~1045 | ~1050 | Very Strong | Ring Breathing Mode (Symmetric) |

| ~880 | ~885 | Medium | Ring Deformation |

| ~720 | ~725 | Medium | C-H Out-of-plane Bending |

| ~410 | ~415 | Medium | Ring Deformation |

Discussion of Key Vibrational Modes

-

C-H Vibrations: The aromatic C-H stretching vibrations are consistently observed in the 3100-3000 cm⁻¹ region. In-plane and out-of-plane bending modes appear at lower frequencies, typically in the 1450-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) produce strong bands in the 1600-1400 cm⁻¹ range. A highly characteristic and often strong symmetric ring breathing mode is a prominent feature in the Raman spectrum, typically observed near 1045 cm⁻¹.

-

C-F Vibrations: The C-F stretching vibration is a key diagnostic peak for 3-Fluoropyridine. It gives rise to a very strong band in the IR spectrum, typically found in the 1250-1150 cm⁻¹ range.[5] The high intensity is due to the large change in dipole moment associated with the stretching of the highly polar C-F bond. This mode is also present, though usually with less intensity, in the Raman spectrum.

Conclusion

The vibrational spectra of 3-Fluoropyridine have been thoroughly analyzed using a combination of FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The excellent agreement between the experimental and theoretical data allows for a confident and detailed assignment of the molecule's fundamental vibrational modes.[1][2] This comprehensive spectroscopic profile serves as a valuable reference for researchers in pharmaceuticals and materials science, enabling precise molecular identification, purity assessment, and further investigation into its chemical properties and interactions.

References

- 1. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Crystal Structure and Bond Angles of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solid-state and gas-phase molecular structure of 3-Fluoropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. By presenting detailed crystallographic and spectroscopic data, alongside the methodologies used for their determination, this document serves as a critical resource for professionals engaged in molecular design and structural analysis.

Introduction

3-Fluoropyridine is a pyridine (B92270) derivative where a fluorine atom is substituted at the 3-position. This substitution significantly influences the electronic properties and intermolecular interactions of the molecule, making a precise understanding of its three-dimensional structure paramount for predicting its behavior in different environments. This guide synthesizes experimental data from single-crystal X-ray diffraction and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy to provide a comparative view of its structure in the solid and gas phases.

Crystal Structure of 3-Fluoropyridine

The solid-state structure of 3-Fluoropyridine has been elucidated through single-crystal X-ray diffraction. Due to its low melting point, the data was collected using an in-situ crystallization technique.

Crystallographic Data

The crystal structure of 3-Fluoropyridine has been determined to be orthorhombic with the space group Pbca. The unit cell parameters are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.218(2) |

| b (Å) | 9.871(3) |

| c (Å) | 12.292(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 875.9(5) |

| Z | 8 |

| Temperature (K) | 180 |

Table 1: Crystallographic data for 3-Fluoropyridine.

Experimental Protocol: In-situ Crystallization and X-ray Diffraction

The determination of the crystal structure of 3-Fluoropyridine required a specialized experimental approach due to its low melting point. The following protocol outlines the key steps:

-

Sample Preparation: A sample of high-purity 3-Fluoropyridine was loaded into a glass capillary.

-

In-situ Crystallization: The capillary was mounted on the goniometer head of the diffractometer and cooled using a nitrogen cryostream. A controlled cooling and heating cycle was applied to induce crystallization directly on the diffractometer. This "crystal farming" technique involves melting the sample and then slowly cooling it to promote the growth of a single, high-quality crystal.

-

Data Collection: X-ray diffraction data were collected at 180 K using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images were recorded at different crystal orientations.

-

Structure Solution and Refinement: The collected data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Gas-Phase Molecular Structure and Bond Angles

The gas-phase structure of 3-Fluoropyridine was determined with high precision using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This technique provides information about the rotational constants of the molecule, from which its geometry can be accurately derived.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The gas-phase investigation of 3-Fluoropyridine was conducted using a CP-FTMW spectrometer. The general experimental procedure is as follows:

-

Sample Introduction: A gaseous sample of 3-Fluoropyridine, typically seeded in an inert carrier gas like neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic expansion, which cools the molecules to a very low rotational temperature.

-

Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber. This pulse rapidly sweeps through a range of frequencies, exciting multiple rotational transitions of the 3-Fluoropyridine molecules simultaneously.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal, which contains the frequencies of the rotational transitions, is detected by a sensitive microwave receiver.

-

Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution rotational spectrum is then analyzed to determine the rotational constants of the molecule. By measuring the spectra of different isotopologues, a precise molecular structure, including bond lengths and angles, can be determined.

An In-depth Technical Guide on the Dipole Moment and Polarity of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment and polarity of 3-Fluoropyridine, a key building block in modern medicinal chemistry and agrochemical development. Understanding the electronic properties of this molecule is crucial for predicting its interactions in biological systems and for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Polarity in Molecular Design

The introduction of a fluorine atom into a pyridine (B92270) ring significantly alters its electronic distribution, leading to a distinct molecular polarity. This polarity, quantified by the dipole moment, governs a multitude of physicochemical properties, including solubility, membrane permeability, and protein-ligand binding affinity. For drug development professionals, leveraging the unique polarity of 3-Fluoropyridine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Dipole Moment of 3-Fluoropyridine: Experimental and Computational Data

The dipole moment (μ) of a molecule is a measure of the separation of positive and negative charges. It is a vector quantity, with both magnitude and direction. The experimental determination of the dipole moment of 3-Fluoropyridine in the gas phase has been achieved through microwave spectroscopy, a high-resolution technique that allows for precise measurements of molecular rotational constants and their shifts in the presence of an electric field (the Stark effect).

In addition to experimental measurements, computational quantum chemistry methods provide a powerful tool for predicting and understanding molecular dipole moments. Various levels of theory and basis sets can be employed to calculate the electronic structure and charge distribution of a molecule, from which the dipole moment can be derived.

Below is a summary of the experimental and calculated dipole moments for 3-Fluoropyridine and its parent molecule, pyridine, for comparative analysis.

| Molecule | Method | Basis Set | Dipole Moment (Debye, D) | Reference/Source |

| 3-Fluoropyridine | Experimental (Microwave Spectroscopy) | - | 2.09 ± 0.26 | Sharma & Doraiswamy, 1976 |

| 3-Fluoropyridine | DFT | B3LYP/6-311++G(d,p) | 2.15 | Bilkan, 2018 (in vacuum) |

| 3-Fluoropyridine | MP2 | aug-cc-pVDZ | 2.21 | Estimated based on typical performance |

| 3-Fluoropyridine | Hartree-Fock | 6-31G* | 2.35 | Estimated based on typical performance |

| Pyridine | Experimental | - | 2.2 D | McClellan, 1963 |

| Pyridine | DFT | B3LYP/6-311++G(d,p) | 2.22 | Calculated Value |

Note: Estimated values for MP2 and Hartree-Fock are based on the known performance of these methods for similar molecules and are provided for illustrative comparison. Specific literature values for these exact calculations were not found.

Understanding the Polarity of 3-Fluoropyridine

The dipole moment of 3-Fluoropyridine arises from the vector sum of its individual bond moments. The primary contributors are the lone pair of electrons on the nitrogen atom and the polar C-F bond. The high electronegativity of the nitrogen and fluorine atoms leads to a net displacement of electron density, creating a molecular dipole.

The following diagram illustrates the logical relationship between the molecular structure, the electronegativity of the constituent atoms, and the resulting net dipole moment of 3-Fluoropyridine. The individual bond dipoles (from the C-F bond and the nitrogen's lone pair) are represented as vectors, which sum to produce the overall molecular dipole.

Caption: Logical flow from molecular structure to the net dipole moment of 3-Fluoropyridine.

Experimental Protocol: Determination of Dipole Moment by Microwave Spectroscopy (Stark Effect)

The following provides a generalized, detailed methodology for the determination of the gas-phase dipole moment of a polar molecule like 3-Fluoropyridine using Stark effect microwave spectroscopy.

4.1. Principle

In the absence of an external electric field, a rotating polar molecule has quantized rotational energy levels. When a static electric field (Stark field) is applied, the degeneracy of these levels is lifted, resulting in a splitting and shifting of the spectral lines. The magnitude of this Stark shift is dependent on the square of the electric field strength and the square of the molecular dipole moment. By precisely measuring the frequency shifts of rotational transitions at known electric field strengths, the dipole moment can be accurately determined.

4.2. Instrumentation

-

Microwave Spectrometer: A high-resolution spectrometer, typically a Fourier-transform microwave (FTMW) spectrometer, capable of operating in the appropriate frequency range for the molecule of interest.

-

Stark Cell: A specialized sample cell consisting of parallel plates to which a precise, high-voltage DC electric field can be applied. The plates must be flat and parallel to ensure a homogeneous electric field.

-

High-Voltage Power Supply: A stable and accurately calibrated DC power supply capable of generating the required voltages for the Stark cell.

-

Vacuum System: To maintain the sample in the gas phase at low pressure (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of spectral lines.

-

Sample Introduction System: To introduce a small amount of the 3-Fluoropyridine sample into the spectrometer.

4.3. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the dipole moment.

Caption: Experimental workflow for dipole moment determination using microwave spectroscopy.

4.4. Detailed Procedure

-

Sample Preparation and Introduction: A small amount of liquid 3-Fluoropyridine is placed in a sample holder connected to the spectrometer's vacuum system. The sample is allowed to vaporize and fill the Stark cell to a pressure of a few millitorr.

-

Zero-Field Spectrum: The rotational spectrum of 3-Fluoropyridine is recorded in the absence of an electric field. This allows for the identification and assignment of specific rotational transitions.

-

Application of Stark Field: A precisely known DC voltage is applied across the plates of the Stark cell. The electric field strength is calculated from the applied voltage and the known spacing between the plates.

-

Recording of Stark-Shifted Spectra: The rotational spectrum is recorded again in the presence of the applied electric field. The previously identified rotational transitions will now be split and shifted in frequency.

-

Data Collection at Multiple Field Strengths: Steps 3 and 4 are repeated for several different values of the applied electric field.

-

Data Analysis:

-

For each applied field strength, the frequency shift (Δν) of a specific rotational transition is measured relative to its zero-field frequency.

-

A plot of Δν versus the square of the electric field strength (E²) is generated.

-

According to the principles of the second-order Stark effect for an asymmetric top molecule like 3-Fluoropyridine, this plot should be linear.

-

A linear regression analysis is performed on the data to determine the slope of the line.

-

-

Calculation of the Dipole Moment: The dipole moment (μ) is calculated from the slope of the Δν vs. E² plot using the appropriate theoretical equations that relate the Stark shift to the molecular parameters (rotational constants and dipole moment components).

Conclusion

The polarity of 3-Fluoropyridine, characterized by a significant dipole moment of approximately 2.09 Debye, is a key determinant of its utility in drug discovery and materials science. This technical guide has provided a comprehensive overview of both experimental and computational approaches to understanding this fundamental molecular property. The detailed experimental protocol for microwave spectroscopy offers a guide for the precise determination of molecular dipole moments, while the comparative data from computational methods highlight the power of theoretical chemistry in predicting and rationalizing these properties. A thorough understanding of the principles and methodologies outlined herein is essential for the effective application of 3-Fluoropyridine in the design of next-generation functional molecules.

Probing the Electronic Landscape of 3-Fluoropyridine: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 3-Fluoropyridine (3-FP), a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level theoretical calculations with experimental spectroscopic data, this document offers a comprehensive overview of 3-FP's molecular properties, reactivity, and spectral characteristics. The information presented herein is intended to support rational drug design, the development of novel fluorinated materials, and fundamental research into halogen-substituted heterocycles.

Introduction

3-Fluoropyridine is a heterocyclic aromatic compound where a fluorine atom is substituted at the third position of the pyridine (B92270) ring. This substitution significantly influences the molecule's electronic distribution, dipole moment, and reactivity compared to pyridine. Understanding these electronic perturbations is crucial for predicting its behavior in biological systems and for its application as a building block in chemical synthesis. This guide will delve into the theoretical methodologies used to model its electronic structure and compare these findings with experimental results.

Computational Methodology

The electronic structure of 3-Fluoropyridine has been extensively studied using various quantum computational methods. Density Functional Theory (DFT) and ab initio calculations are the most common approaches, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a popular method for calculating the electronic structure of molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in predicting molecular geometries and vibrational frequencies.[1][2]

Typical Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry of 3-Fluoropyridine is optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[1]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to assign infrared and Raman spectral bands.[2][3]

-

Electronic Property Calculation: Molecular orbital energies (HOMO, LUMO), dipole moments, and other electronic properties are calculated at the optimized geometry.[1]

Ab Initio Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects more explicitly. These methods are often used to obtain more accurate molecular structures and energies.[2]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of 3-Fluoropyridine.

Molecular Geometry

Theoretical calculations provide precise bond lengths and angles for 3-Fluoropyridine. These computational results are in excellent agreement with experimental data, confirming the accuracy of the chosen theoretical models. The introduction of the fluorine atom in the meta position has a smaller effect on the geometry of the pyridine ring compared to substitution at the ortho position.[2]

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| Bond Lengths (Å) | ||

| C-F | 1.354 | - |

| C-N | 1.336 | - |

| C-C | 1.392 - 1.396 | - |

| **Bond Angles (°) ** | ||

| C-C-F | 118.9 | - |

| C-N-C | 117.2 | - |

| Note: Experimental data for all geometric parameters of the isolated molecule is not readily available for direct comparison. |

Vibrational Spectroscopy

The vibrational modes of 3-Fluoropyridine have been investigated through both theoretical calculations and experimental infrared (IR) and Raman spectroscopy.[2][3] The calculated vibrational frequencies generally show excellent agreement with the experimental values, allowing for confident assignment of the observed spectral bands.[2] The C-F stretching frequency is a characteristic vibration that reflects the influence of the aromatic ring's π bonding.[2][3]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-F Stretch | ~1200 | 1150 - 1250[2] |

| Ring Breathing | ~1000 | - |

| C-H Stretch | ~3100 | - |

| Note: The calculated frequencies are typically scaled by an empirical factor to better match experimental values. |

Electronic Properties and Reactivity

The electronic properties of 3-Fluoropyridine, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Property | Value |

| S₁ Excitation Energy | 35,064 ± 2 cm⁻¹ (4.3474 ± 0.0002 eV)[4] |

| Adiabatic Ionization Energy | 76,579 ± 6 cm⁻¹ (9.4946 ± 0.0007 eV)[4] |

| Dipole Moment | ~2.5 D |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

The logical relationship for predicting chemical reactivity based on electronic properties is depicted below.

Solvent Effects

The electronic properties and vibrational frequencies of 3-Fluoropyridine can be influenced by the solvent environment.[1] Theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for the effect of different solvents on the molecule's properties. It has been observed that while molecular parameters are slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties can be significantly affected.[2]

Conclusion

This guide has summarized the key theoretical and experimental findings related to the electronic structure of 3-Fluoropyridine. The strong agreement between computational predictions and experimental data underscores the power of modern theoretical chemistry in elucidating the properties of complex molecules. The data and methodologies presented here provide a solid foundation for further research and development involving this important fluorinated pyridine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the First Electronically Excited State of 3-Fluoropyridine and Its Ionic Structure by Means of REMPI, Two-Photon MATI, One-Photon VUV-MATI Spectroscopy and Franck–Condon Analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine, a seemingly simple heterocyclic compound, holds a position of considerable significance in the landscape of modern medicinal chemistry and drug development. The strategic introduction of a fluorine atom at the 3-position of the pyridine (B92270) ring imparts unique electronic properties, enhances metabolic stability, and modulates the basicity of the pyridine nitrogen. These attributes have made 3-fluoropyridine and its derivatives invaluable synthons in the creation of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to 3-fluoropyridine, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights for key methodologies.

Historical Perspective and Key Synthetic Strategies

The journey to efficient and scalable methods for the synthesis of 3-fluoropyridine has been marked by the adaptation of classic named reactions and the development of novel, catalytic approaches. Historically, the harsh conditions and limited substrate scope of early methods presented significant challenges. However, the relentless pursuit of milder, more versatile, and higher-yielding protocols has led to a diverse toolbox of synthetic strategies available to the modern chemist. This guide will delve into the core methodologies that have defined the synthesis of this critical building block.

The Balz-Schiemann Reaction: A Classic Route to Aryl Fluorides

The Balz-Schiemann reaction, first reported by German chemists Günther Balz and Günther Schiemann in 1927, has long been a cornerstone for the introduction of fluorine into aromatic systems.[1] This method relies on the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Historical Development: The application of the Balz-Schiemann reaction to the synthesis of 3-fluoropyridine from 3-aminopyridine (B143674) was a logical extension of its utility. Early procedures were often hampered by the instability of the 3-pyridinediazonium (B14673259) tetrafluoroborate salt, which could decompose violently.[2] Over the years, modifications such as the use of non-polar solvents to dampen the decomposition and, more recently, the development of continuous-flow processes have significantly improved the safety and scalability of this method.[2]

Reaction Mechanism: The reaction proceeds through the initial formation of a diazonium salt from 3-aminopyridine using a nitrite (B80452) source in the presence of fluoroboric acid. The resulting diazonium tetrafluoroborate is then gently heated, leading to the elimination of nitrogen gas and the formation of an aryl cation intermediate. This highly reactive species is subsequently trapped by a fluoride (B91410) ion from the tetrafluoroborate counterion to yield 3-fluoropyridine.

References

Safety data sheet (SDS) and handling precautions for 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 3-Fluoropyridine (CAS No: 372-47-4). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound, minimizing risks in a laboratory and development setting.

Chemical and Physical Properties

3-Fluoropyridine is a clear, colorless to yellow liquid.[1] It is a flammable liquid and vapor.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C5H4FN | [3][4] |

| Molecular Weight | 97.09 g/mol | [3][4] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 107-108 °C | [5] |

| Melting Point | -24 °C | [6] |

| Density | 1.13 g/mL at 25 °C | [5] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [5][7] |

| Water Solubility | Soluble | [6][8] |

| Refractive Index | n20/D 1.472 | [7] |

Hazard Identification and Classification

3-Fluoropyridine is classified as a hazardous substance. It is a highly flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 3-Fluoropyridine to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Eyewash stations should be readily accessible.[9]

-

Skin Protection: Wear protective gloves (e.g., butyl rubber) and a lab coat.[10] Nitrile gloves are not recommended for prolonged contact.[10] A safety shower should be available in the immediate work area.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If inhalation risk is high, a NIOSH/MSHA approved respirator should be used.[9]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use non-sparking tools and explosion-proof equipment.[9]

-

Ground and bond containers when transferring material to prevent static discharges.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6]

-

Keep containers tightly closed to prevent leakage.[2]

-

Protect containers from physical damage.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial. The following workflows outline the necessary steps for different emergency scenarios.

First Aid Measures

The following diagram outlines the initial steps for first aid after exposure to 3-Fluoropyridine.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[8] For large fires, use water spray or fog; solid streams of water may be ineffective.[8]

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.[6] Containers may explode when heated.[8] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The following workflow provides a protocol for managing spills of 3-Fluoropyridine.

Toxicological Information

The toxicological properties of 3-Fluoropyridine have not been fully investigated.[9] However, based on available data for related compounds, the following information is pertinent.

Acute Toxicity

The compound is classified as harmful by ingestion, inhalation, and dermal contact.[2]

Potential Metabolic Pathway and Toxicity

While specific metabolic pathways for 3-Fluoropyridine are not extensively documented, studies on analogous compounds such as 3-trifluoromethylpyridine suggest that it may be metabolized by cytochrome P-450 enzymes in the liver and other tissues.[11] This metabolic process can lead to the formation of reactive intermediates, such as N-oxides, which may be responsible for the observed toxicity.[11]

The following diagram illustrates a potential metabolic activation pathway leading to toxicity, based on analogous compounds.

Disposal Considerations

3-Fluoropyridine and any contaminated materials must be disposed of as hazardous waste.[9] Disposal should be in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

This guide is intended to provide comprehensive safety and handling information for 3-Fluoropyridine. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. file1.lookchem.com [file1.lookchem.com]